2-(4-benzylpiperazin-1-yl)-N-methylethan-1-amine
Description
2-(4-Benzylpiperazin-1-yl)-N-methylethan-1-amine (IUPAC name: 2-(4-benzylpiperazin-1-yl)-N-methylethanamine) is a tertiary amine featuring a piperazine core substituted with a benzyl group at the 4-position and a methylaminoethyl side chain. Its molecular formula is C₁₄H₂₃N₃, with a molecular weight of 233.36 g/mol (Fig. 1). The compound exists as a liquid at room temperature and is stored at 4°C to maintain stability .
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-methylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-15-7-8-16-9-11-17(12-10-16)13-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXXFNDRWMGSGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCN(CC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701237605 | |
| Record name | N-Methyl-4-(phenylmethyl)-1-piperazineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701237605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157368-33-7 | |
| Record name | N-Methyl-4-(phenylmethyl)-1-piperazineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157368-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-4-(phenylmethyl)-1-piperazineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701237605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-N-methylethan-1-amine typically involves the reductive amination of 4-benzylpiperazine with N-methylethanamine. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The reaction conditions include maintaining the reaction mixture at room temperature and stirring for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. The process involves the same reductive amination reaction but may include additional steps such as purification by recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperazin-1-yl)-N-methylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the fully reduced amine.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-(4-benzylpiperazin-1-yl)-N-methylethan-1-amine is a chemical compound with the molecular formula C14H23N3 and a molecular weight of 233.35 g/mol . It is also known by other names such as 2-(4-BENZYLPIPERAZIN-1-YL)-N-METHYLETHANAMINE and 2-(4-BENZYLPIPERAZIN-1-YL)ETHYLAMINE .
Synonyms and Identifiers
Some synonyms and identifiers for 2-(4-benzylpiperazin-1-yl)-N-methylethan-1-amine include :
- CAS: 157368-33-7
- DSSTox Substance ID: DTXSID701237605
- IUPAC Name: 2-(4-benzylpiperazin-1-yl)-N-methylethanamine
- InChI: InChI=1S/C14H23N3/c1-15-7-8-16-9-11-17(12-10-16)13-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3
- InChIKey: OHXXFNDRWMGSGD-UHFFFAOYSA-N
- SMILES: CNCCN1CCN(CC1)CC2=CC=CC=C2
Synthesis and Uses
2-(4-benzylpiperazin-1-yl)-N-methylethan-1-amine is used in the synthesis of various chemical compounds with potential biological activities . For instance, it has been used in the design and synthesis of anticholinesterase activity of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives . These derivatives have shown potential as acetylcholinesterase inhibitors .
One study mentions the design, synthesis, and evaluation of novel 4-amino-2-(4- derivatives for their cytopathic effect protection effect .
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-methylethan-1-amine involves its interaction with neurotransmitter systems in the brain. It acts on the serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives . The compound increases the concentration of serotonin and dopamine in the extracellular space by inhibiting their reuptake, leading to enhanced neurotransmission and stimulant effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, biological activities, and research findings:
Structural and Functional Insights
Electron-Withdrawing vs. Electron-Donating Groups
- AChE Inhibition : Derivatives with ortho-chloro (4a, IC₅₀ = 0.91 µM) or para-nitro groups exhibit stronger AChE inhibition than unsubstituted analogs, likely due to enhanced electrophilic interactions with the enzyme’s catalytic site . In contrast, meta-methoxy groups (e.g., compound 4g, IC₅₀ = 5.5 µM) show reduced activity, suggesting steric or electronic mismatches .
- Thiophene vs.
Physical Properties
- The target compound’s liquid state contrasts with solid-phase analogs (e.g., nitrobenzylidene derivative in ), which may influence formulation strategies or bioavailability .
Biological Activity
2-(4-benzylpiperazin-1-yl)-N-methylethan-1-amine, also known as a derivative of benzylpiperazine, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 2-(4-benzylpiperazin-1-yl)-N-methylethanamine
- Molecular Formula : C14H23N3
- Molecular Weight : 233.36 g/mol
The structure features a piperazine ring substituted with a benzyl group, which is crucial for its biological activity.
The biological activity of 2-(4-benzylpiperazin-1-yl)-N-methylethan-1-amine is primarily attributed to its interaction with various neurotransmitter systems and cellular pathways. It acts as a ligand for serotonin and dopamine receptors, influencing mood and behavior. Additionally, its ability to modulate acetylcholinesterase (AChE) activity suggests potential applications in neurodegenerative diseases like Alzheimer's.
Antiviral Activity
Recent studies have demonstrated that derivatives of this compound exhibit antiviral properties, particularly against the Zika virus (ZIKV). A series of 4-amino derivatives showed significant cytopathic effect (CPE) reduction in ZIKV-infected Vero E6 cells. The most potent analogs reduced ZIKV RNA replication and virus protein expression in a dose-dependent manner at low micromolar concentrations .
Anticancer Activity
Another area of research has focused on the compound's anticancer properties. In vitro studies have shown that certain derivatives can inhibit the proliferation of various cancer cell lines. For instance, one derivative exhibited an IC50 value between 0.029 and 0.147 μM against four types of cancer cells, demonstrating significant anti-proliferative effects and the ability to induce apoptosis .
| Compound | IC50 (μM) | Cancer Type |
|---|---|---|
| 7a | 0.029 | HepG2 |
| 7a | 0.147 | Other cancer types |
Neuroprotective Effects
The compound's ability to inhibit AChE and reduce β-amyloid aggregation positions it as a candidate for Alzheimer's disease treatment. The dual action on cholinergic signaling pathways and metal ion chelation enhances its neuroprotective profile .
Study on Zika Virus Inhibition
In a notable study, researchers screened a library of small molecules and identified several piperazine derivatives that provided CPE protection against ZIKV. Among these, specific analogs demonstrated effective inhibition of viral replication at micromolar concentrations, highlighting their potential as antiviral agents .
Evaluation in Cancer Models
Another study evaluated the antiproliferative activity of substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines. The lead compound not only inhibited tumor growth in xenograft models but also showed minimal toxicity to normal cells .
Q & A
Q. Advanced Research Focus
- Receptor Binding Assays :
- Target Selection : Prioritize serotonin (5-HT) or dopamine (D) receptors due to structural similarity to piperazine-based ligands .
- Radioligand Displacement : Use H-labeled antagonists (e.g., ketanserin for 5-HT) to measure IC values .
- Functional Assays :
- cAMP Modulation : Assess G-protein coupling via cAMP inhibition in HEK293 cells transfected with target receptors .
- Calcium Flux : FLIPR assays with fluorescent dyes (e.g., Fluo-4) quantify receptor activation/inhibition .
Controls : Include reference compounds (e.g., clozapine for dopamine receptors) and validate with knockout cell lines .
How do structural modifications at the benzyl or piperazine groups affect receptor binding affinity and selectivity?
Q. Advanced Research Focus
- Benzyl Substituents :
- Electron-withdrawing groups (e.g., -NO) at the para position reduce 5-HT affinity but enhance σ-receptor binding .
- Bulky substituents (e.g., -CF) increase D selectivity by sterically blocking off-target interactions .
- Piperazine Modifications :
- Replacing N-methyl with N-ethyl decreases metabolic stability but improves blood-brain barrier penetration .
- Introducing a spirocyclic piperazine (e.g., fused cyclohexane) enhances conformational rigidity, boosting affinity for AMPA receptors .
SAR Table :
| Modification | Target Receptor | Affinity (K, nM) | Selectivity Ratio (vs. Off-Targets) |
|---|---|---|---|
| -H (Parent Compound) | 5-HT | 120 | 1:0.5 (D) |
| -NO (para) | σ | 45 | 1:3 (5-HT) |
| -CF (para) | D | 85 | 1:0.1 (5-HT) |
What computational approaches are used to model interactions between this compound and neurological targets, and how can these guide lead optimization?
Q. Advanced Research Focus
- Molecular Docking :
- Software: AutoDock Vina or Schrödinger Glide predicts binding poses in receptor active sites (e.g., 5-HT homology models) .
- Key Interactions: Hydrogen bonds with Asp116 (5-HT) and π-π stacking with Phe361 .
- MD Simulations :
- GROMACS or AMBER assesses stability of ligand-receptor complexes over 100 ns trajectories, identifying critical residues (e.g., Tyr390 in D) .
- QSAR Models :
- CoMFA/CoMSIA correlates substituent electronegativity with logP and IC values, prioritizing analogs with balanced lipophilicity (clogP 2–3) .
How can researchers resolve contradictory data in pharmacological studies, such as conflicting receptor affinity results across assays?
Q. Advanced Research Focus
- Assay Validation :
- Compare radioligand binding (cell membranes) vs. functional assays (whole cells) to distinguish binding affinity from efficacy .
- Metabolic Interference :
- Use LC-MS to quantify compound stability in assay buffers; CYP450 inhibitors (e.g., ketoconazole) prevent false negatives due to degradation .
- Species-Specificity :
- Test human vs. rodent receptor isoforms (e.g., 5-HT differs in Gly22 vs. Ser22), which alter ligand docking .
What are the best practices for evaluating the compound’s pharmacokinetic properties in preclinical models?
Q. Advanced Research Focus
- ADME Profiling :
- Solubility : Shake-flask method in PBS (pH 7.4) identifies need for prodrug strategies if logS < -4 .
- Permeability : Caco-2 cell monolayers predict BBB penetration (P > 5 × 10 cm/s) .
- Microsomal Stability : Incubate with liver microsomes; half-life >30 min indicates suitability for oral dosing .
- In Vivo Studies :
- Dose rats (2–5 mg/kg IV/PO) and measure plasma concentrations via LC-MS/MS. Calculate AUC, C, and t to guide formulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
